4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile
Description
Properties
IUPAC Name |
4-formyl-2-methyl-5-(trifluoromethyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O/c1-13-5(2-11)4(3-14)6(12-13)7(8,9)10/h3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCQIMEEWQLFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-carboxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile.
Reduction: 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, exhibit potent anticancer properties. Studies have shown that similar compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for developing anticancer agents by disrupting the mitotic process in cancer cells.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It acts as an inhibitor of pro-inflammatory cytokines, significantly reducing the release of TNF-alpha in stimulated macrophages. This suggests its potential as a therapeutic agent for chronic inflammatory diseases.
Biological Activity and Mechanisms
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways. Its lipophilic nature due to the trifluoromethyl group enhances its absorption and distribution characteristics.
Agricultural Applications
Fungicidal Properties
The compound has demonstrated effectiveness in preventing and treating agricultural diseases. It has been reported to suppress pathogenic bacteria growth, making it a valuable addition to fungicidal compositions . The structural characteristics of this pyrazole derivative contribute to its activity against various agricultural pathogens.
Insecticidal Potential
In addition to fungicidal properties, derivatives of this compound have been explored for their insecticidal activities. These compounds can be integrated into pest management strategies, providing an alternative to traditional chemical insecticides .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The methods often include the use of inert solvents such as acetonitrile or chloroform under controlled temperatures to yield high-purity products suitable for research applications .
Table 1: Synthesis Overview
| Step | Description |
|---|---|
| 1 | Reaction of 1-methyl-3-trifluoromethyl-pyrazole with formyl chloride |
| 2 | Purification through recrystallization |
| 3 | Characterization using NMR and IR spectroscopy |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Anticancer Studies : A study highlighted the compound's ability to inhibit cancer cell proliferation through specific pathways involving tubulin dynamics.
- Agricultural Trials : Field trials demonstrated significant reductions in crop diseases when treated with formulations containing this compound, showcasing its practical utility in agriculture .
Mechanism of Action
The mechanism of action of 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Structural Comparison
The table below highlights key structural differences among 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile and related pyrazole derivatives:
Key Observations :
- Position 1 : The methyl group in the target compound contrasts with bulky aryl groups in fipronil and ethiprole, reducing steric hindrance.
- Position 4: The formyl group distinguishes the target compound from amino or sulfinyl substituents in analogs, enabling nucleophilic additions (e.g., condensation reactions).
- Trifluoromethyl (CF₃) : Universally present in all compounds, enhancing metabolic stability and membrane permeability .
Physicochemical Properties
Biological Activity
4-Formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
- Chemical Formula : C7H5F3N4O
- Molecular Weight : 207.13 g/mol
- IUPAC Name : this compound
Research indicates that compounds containing the pyrazole moiety, particularly those with trifluoromethyl groups, exhibit various biological activities. The mechanisms through which this compound may exert its effects include:
- Enzyme Inhibition : Pyrazole derivatives have been shown to act as inhibitors of various enzymes, including those involved in cancer metabolism such as pyruvate kinase M2 (PKM2) . This inhibition can lead to altered metabolic pathways in cancer cells, potentially reducing their proliferation.
- Antimicrobial Activity : Similar compounds have demonstrated antifungal and antibacterial properties, suggesting that this pyrazole derivative may also have potential as an antimicrobial agent .
- Anticancer Properties : The ability of pyrazole derivatives to modulate the Warburg effect—a phenomenon where cancer cells preferentially use glycolysis over oxidative phosphorylation—positions them as promising candidates in anticancer therapy .
Biological Activity Data
Case Studies
Several studies have highlighted the biological effects of pyrazole derivatives similar to this compound:
- PKM2 Activation Study : A study optimized small molecule activators of PKM2, revealing that structural modifications can enhance their efficacy against cancer cells. The introduction of trifluoromethyl groups was found to significantly increase the potency of these compounds .
- Fungicidal Activity : Research involving related pyrazole compounds demonstrated effective control over harmful fungi, supporting their use in agricultural applications as fungicides .
- Antitumor Effects : A recent investigation into pyrazolo[1,5-a]pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro and in vivo models, suggesting a potential pathway for further development .
Q & A
Q. What are the recommended synthetic routes for 4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives often involves cyclocondensation of hydrazines with diketones or via functionalization of pre-formed pyrazole cores. For this compound, a plausible route starts with 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbonitrile, followed by formylation at the 4-position.
- Methodology :
- Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF) to introduce the aldehyde group. Monitor reaction progress via TLC and optimize temperature (typically 0–60°C) to avoid over-oxidation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR :
- ¹H NMR : The aldehyde proton (CHO) appears as a singlet near δ 9.8–10.2 ppm. The methyl group (CH₃) at position 1 resonates at δ 3.8–4.0 ppm (split due to coupling with adjacent trifluoromethyl group). Trifluoromethyl (CF₃) causes splitting in adjacent protons .
- ¹³C NMR : The carbonitrile (CN) carbon appears near δ 115–120 ppm, while the aldehyde carbon is at δ 190–195 ppm .
- IR : Strong absorption bands for C≡N (~2240 cm⁻¹) and C=O (~1700 cm⁻¹) confirm functional groups .
- MS : High-resolution ESI-MS should show [M+H]⁺ with accurate mass matching the molecular formula (C₈H₅F₃N₃O). Fragmentation patterns (e.g., loss of CHO or CF₃) aid structural validation .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological systems?
- Functional Group Modification : Replace the formyl group with other electrophiles (e.g., acetyl, nitro) to assess impact on bioactivity. Compare potency in enzyme inhibition assays .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify binding interactions. SHELX programs are widely used for small-molecule refinement .
- Data Analysis : Use multivariate statistical models to correlate electronic (Hammett σ) and steric parameters (Taft Es) with activity trends .
Q. How can computational methods (DFT, molecular docking) predict reactivity and target interactions?
- DFT Calculations :
- Optimize geometry at the B3LYP/6-31G(d) level to determine electron density distribution. The formyl and trifluoromethyl groups are electron-withdrawing, making the pyrazole ring electron-deficient .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites for reaction planning .
- Docking Studies :
Q. How do solvent and pH conditions influence the stability of this compound during biological assays?
- Stability Tests :
- Incubate the compound in PBS (pH 7.4), DMEM, and DMSO at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours. The aldehyde group may oxidize to carboxylic acid under basic conditions .
- pH-Dependent Reactivity : At pH < 5, the aldehyde is protonated, reducing electrophilicity. Adjust assay buffers (e.g., citrate for acidic conditions) to stabilize the compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
